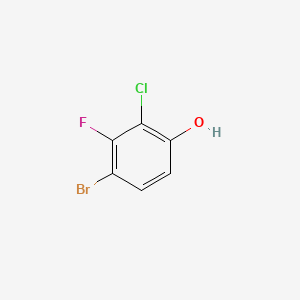

4-Bromo-2-chloro-3-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZYEBPYESHRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680701 | |

| Record name | 4-Bromo-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233026-52-2 | |

| Record name | 4-Bromo-2-chloro-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233026-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of Halogenated Phenols: The Case of 4-Bromo-2-chloro-3-fluorophenol

Disclaimer: As of the latest database searches, publicly available, experimentally-derived spectroscopic data for the specific isomer 4-Bromo-2-chloro-3-fluorophenol is limited. This guide will, therefore, provide a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols for the analysis of closely related halogenated phenols. The presented data for analogous compounds will serve as a valuable reference for researchers and scientists in the field of drug development and chemical analysis.

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.0 - 7.5 | d or dd | 8 - 10 (ortho), 2 - 3 (meta) |

| OH | 5.0 - 6.0 | br s | - |

| ¹³C NMR | Chemical Shift (δ, ppm) | ||

| C-OH | 150 - 155 | ||

| C-Cl | 125 - 130 | ||

| C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | ||

| C-Br | 110 - 115 | ||

| C-H | 115 - 130 |

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-Cl stretch | 600 - 800 | Strong |

| C-Br stretch | 500 - 600 | Strong |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | m/z (relative intensity, %) | Notes |

| [M]⁺ | 224/226/228 | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| [M-H]⁺ | 223/225/227 | Loss of a hydrogen atom. |

| [M-OH]⁺ | 207/209/211 | Loss of the hydroxyl group. |

| [M-Br]⁺ | 145/147 | Loss of the bromine atom. |

| [M-Cl]⁺ | 189/191 | Loss of the chlorine atom. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a compound such as this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.[1][2]

Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The isotopic pattern will be crucial for confirming the presence of bromine and chlorine.[3]

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups or atoms.

-

Compare the obtained mass spectrum with spectral libraries for potential identification.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic techniques and methodologies essential for the characterization of halogenated phenols. For researchers actively working on the synthesis and analysis of this compound, these protocols and predictive data serve as a robust starting point for their investigations.

References

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. scielo.br [scielo.br]

- 3. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

Physical and chemical properties of 4-Bromo-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-chloro-3-fluorophenol (CAS No. 1233026-52-2). Due to the limited availability of experimental data for this specific compound, this document combines information from chemical suppliers with a comparative analysis of structurally related halogenated phenols. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its characteristics, potential reactivity, and safe handling. Included are tabulated data for easy comparison, generalized experimental protocols for the analysis of halogenated phenols, and visualizations to illustrate key concepts.

Introduction

This compound is a polyhalogenated aromatic compound. Such compounds are of significant interest in medicinal chemistry and material science due to the unique physicochemical properties imparted by the halogen substituents. The arrangement of bromine, chlorine, and fluorine on the phenol ring is expected to influence its acidity, reactivity, and potential biological activity. This guide aims to consolidate the available information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| CAS Number | 1233026-52-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃BrClFO | [1][2][4][5] |

| Molecular Weight | 225.44 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | - |

| Purity | Typically ≥95% | [1] |

Predicted Physical Properties

The following table summarizes predicted physical properties. It is crucial to note that these are computational estimates and should be verified experimentally.

| Property | Predicted Value | Source |

| Boiling Point | 244.0 ± 35.0 °C at 760 Torr | |

| Flash Point | 101.3 ± 25.9 °C |

Comparative Properties of Related Halogenated Phenols

To estimate the properties of this compound, it is useful to compare it with related compounds for which more data is available.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-2-chlorophenol | 207.45 | 47-49 | 232-235 |

| 4-Bromo-3-fluorophenol | 191.00 | 71.5 | 231.4 |

| 4-Chloro-3-fluorophenol | 146.55 | - | - |

The presence of multiple halogens in this compound suggests a higher molecular weight and likely a higher boiling point compared to its di-substituted analogs. The melting point will be influenced by the crystal lattice packing, which is difficult to predict without experimental data.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the interplay of the hydroxyl group and the halogen substituents on the aromatic ring.

-

Acidity : The hydroxyl group imparts acidic properties to the molecule. The presence of electron-withdrawing halogen atoms is expected to increase the acidity of the phenolic proton compared to phenol itself.

-

Electrophilic Aromatic Substitution : The hydroxyl group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions.[6][7][8] However, the existing halogen substituents will also influence the regioselectivity of further substitutions.

-

Nucleophilic Substitution : Nucleophilic substitution of the halogens on the aromatic ring is generally difficult but can occur under specific, often harsh, reaction conditions.

Figure 1: General reactivity pathways for a substituted phenol.

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies for the synthesis and analysis of halogenated phenols, which can be adapted for this specific compound.

General Synthesis Approach

The synthesis of polyhalogenated phenols often involves the direct halogenation of a less substituted phenol or the modification of functional groups on a pre-halogenated benzene ring. A plausible synthetic route could involve the selective halogenation of a corresponding di- or mono-halogenated phenol.

Figure 2: A generalized workflow for the synthesis and purification of a halogenated phenol.

Analytical Methods

The characterization and quantification of this compound would typically involve standard analytical techniques used for organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential for structural elucidation, confirming the positions of the hydrogen and halogen atoms on the aromatic ring.

-

Mass Spectrometry (MS) : MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of halogenated phenols.[1][9]

-

Infrared (IR) Spectroscopy : IR spectroscopy would identify the characteristic functional groups, such as the O-H and C-X (halogen) bonds.

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used for purity assessment and quantification.

A general protocol for the analysis of halogenated phenols in a sample matrix might involve:

-

Sample Preparation : Extraction of the analyte from the sample matrix using a suitable organic solvent.

-

Derivatization (Optional) : In some cases, derivatization (e.g., acetylation) can improve chromatographic separation and detection.[10]

-

Chromatographic Separation : Separation of the analyte from other components using GC or HPLC.

-

Detection and Quantification : Detection using an appropriate detector (e.g., MS, Flame Ionization Detector, or Electron Capture Detector) and quantification against a standard curve.

Safety and Handling

Based on the hazard statements provided by chemical suppliers, this compound should be handled with care.[3]

-

Hazards :

-

Precautions :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications in Drug Development and Research

Halogenated phenols are important building blocks in organic synthesis. The presence of multiple, distinct halogen atoms (Br, Cl, F) on this compound provides multiple sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Conclusion

This compound is a polyhalogenated phenol with potential applications in various fields of chemical research and development. While detailed experimental data on its properties are currently scarce, this guide provides a foundational understanding based on available supplier information and comparison with related compounds. It is imperative that users of this compound conduct their own experimental verification of its properties and adhere to strict safety protocols. As research involving this molecule progresses, a more complete and experimentally validated dataset is expected to become available.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 1233026-52-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound [chemdict.com]

- 4. 1233026-52-2 | this compound - Capot Chemical [capotchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. asianpubs.org [asianpubs.org]

- 10. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Bromo-2-chloro-3-fluorophenol (CAS 1233026-52-2)

Chemical Identification and Core Properties

The compound identified by CAS number 1233026-52-2 is 4-Bromo-2-chloro-3-fluorophenol . It is a halogenated aromatic phenol derivative.

| Parameter | Value | Source |

| CAS Number | 1233026-52-2 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₃BrClFO | [1] |

| Molecular Weight | 225.44 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1Br)F)Cl)O | N/A |

| InChI Key | N/A | N/A |

Physicochemical Data

Limited physicochemical data is available from commercial suppliers. It is important to note that these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| Appearance | Not specified | N/A |

| Purity | Typically ≥95% | [2] |

Synthesis and Spectroscopic Characterization

A detailed, peer-reviewed synthesis protocol for this compound is not available in the public scientific literature. The compound is commercially available from various suppliers, suggesting a known synthetic route, which is likely proprietary.

While commercial suppliers indicate the availability of spectroscopic data such as ¹H-NMR and LC-MS for quality control purposes, this data is not publicly accessible. Therefore, a detailed experimental protocol for its characterization cannot be provided at this time.

Biological Activity and Potential Applications

There is a significant lack of published research on the biological activity of this compound. Consequently, no specific signaling pathways or mechanisms of action have been elucidated for this compound.

One commercial supplier has categorized this compound as a "Protein Degrader Building Block"[2]. This suggests that the molecule may be used as a chemical intermediate in the synthesis of larger, more complex molecules designed to induce protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).

Logical Relationship of "Protein Degrader Building Blocks"

The following diagram illustrates the general concept of how a building block like this compound might be utilized in the development of a protein degrader.

Figure 1. Conceptual workflow for the use of a building block in PROTAC synthesis.

Experimental Protocols

Due to the absence of published research detailing the use of this compound, no established experimental protocols for its application in biological or chemical assays can be provided.

Conclusion and Future Directions

This compound is a commercially available halogenated phenol. While its basic chemical and physical properties are known, there is a clear gap in the scientific literature regarding its synthesis, detailed characterization, biological activity, and mechanism of action. The classification of this compound as a "Protein Degrader Building Block" provides a potential avenue for its application in drug discovery, specifically in the development of PROTACs. Future research is necessary to synthesize and characterize potential protein degraders derived from this building block and to evaluate their efficacy and mechanism of action in relevant biological systems. Researchers interested in this compound would likely need to perform initial screening assays to determine its biological relevance.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-3-fluorophenol

This technical guide provides a comprehensive overview of potential synthetic routes for 4-bromo-2-chloro-3-fluorophenol, a halogenated phenol with applications in the development of novel pharmaceuticals and agrochemicals. Due to the absence of a direct, single-step synthesis in publicly available literature, this document outlines two plausible multi-step synthetic pathways, starting from commercially available precursors. The proposed methodologies are based on established principles of electrophilic aromatic substitution on substituted phenols, with detailed experimental protocols and quantitative data derived from analogous reactions found in the scientific literature.

Proposed Synthetic Pathway 1: Bromination of 2-Chloro-3-fluorophenol

This pathway commences with the commercially available 2-chloro-3-fluorophenol and introduces a bromine atom at the C-4 position through electrophilic aromatic substitution. The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring. The strongly activating ortho-, para-directing hydroxyl group, along with the para-directing chloro group, favors the introduction of the bromine atom at the C-4 position.

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-3-fluorophenol in a suitable inert solvent such as dichloromethane or chloroform.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: While maintaining the low temperature and under constant stirring, add a solution of bromine in the same solvent dropwise from the dropping funnel over a period of 1-2 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with distilled water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

| Parameter | Value |

| Starting Material | 2-Chloro-3-fluorophenol |

| Reagents | Bromine, Dichloromethane, Sodium Bisulfite |

| Molar Ratio (Substrate:Br2) | 1 : 1.05 |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

| Solvent | Dichloromethane |

| Projected Yield | 80-90% |

digraph "Synthetic Pathway 1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];start [label="2-Chloro-3-fluorophenol"]; reagents [label="Br2, CH2Cl2\n0-5 °C", shape=plaintext, fontcolor="#34A853"]; product [label="this compound"];

start -> reagents [arrowhead=none]; reagents -> product; }

Proposed Synthetic Pathway 2: Chlorination of 4-Bromo-3-fluorophenol

This alternative pathway begins with the commercially available 4-bromo-3-fluorophenol.[1][2] The synthesis involves the introduction of a chlorine atom at the C-2 position via electrophilic chlorination. The regioselectivity is primarily governed by the strongly activating ortho-, para-directing hydroxyl group. While the bromine and fluorine atoms are deactivating, they also direct ortho and para. The combined effect of all three substituents is expected to favor chlorination at the C-2 and C-6 positions. Therefore, this pathway may yield a mixture of isomers, necessitating careful purification to isolate the desired 2-chloro product.

-

Dissolution: In a three-necked round-bottom flask fitted with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 4-bromo-3-fluorophenol in water or a chlorinated solvent like carbon tetrachloride.

-

Chlorination: While stirring vigorously, bubble chlorine gas through the solution or add sulfuryl chloride dropwise at a controlled temperature (typically between 20-60 °C). The use of a phase transfer catalyst, such as a quaternary ammonium salt, can be employed if the reaction is biphasic.

-

Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) or TLC.

-

Work-up: Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine gas. If an organic solvent was used, wash the solution with water, followed by a dilute solution of sodium bicarbonate and then brine. If the reaction was conducted in water, extract the product with a suitable organic solvent like dichloromethane.

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Due to the potential formation of the 6-chloro isomer, careful purification of the crude product by fractional distillation under reduced pressure or by preparative high-performance liquid chromatography (HPLC) may be required to isolate the pure this compound.

| Parameter | Value |

| Starting Material | 4-Bromo-3-fluorophenol |

| Reagents | Chlorine gas or Sulfuryl chloride, Water or Carbon tetrachloride |

| Molar Ratio (Substrate:Chlorinating Agent) | 1 : 1.1 |

| Reaction Temperature | 20-60 °C |

| Reaction Time | 3-6 hours |

| Solvent | Water or Carbon tetrachloride |

| Projected Yield | 60-75% (of the desired isomer) |

digraph "Synthetic Pathway 2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];start [label="4-Bromo-3-fluorophenol"]; reagents [label="Cl2 or SO2Cl2\n20-60 °C", shape=plaintext, fontcolor="#34A853"]; product [label="this compound\n+ Isomers"];

start -> reagents [arrowhead=none]; reagents -> product; }

<b>Caption: Synthetic route for this compound via chlorination. Discussion

Pathway 1 is likely the more direct and higher-yielding route to this compound. The strong directing effect of the hydroxyl and chloro groups towards the C-4 position is expected to result in a high degree of regioselectivity during bromination, simplifying the purification process.

Pathway 2, while feasible, presents a greater challenge in terms of regioselectivity. The chlorination of 4-bromo-3-fluorophenol is anticipated to produce a mixture of the desired 2-chloro isomer and the undesired 6-chloro isomer. The separation of these constitutional isomers could be difficult and may lead to a lower overall yield of the target compound.

For researchers and drug development professionals, the choice of synthetic route will depend on the availability and cost of the starting materials, as well as the scalability and efficiency of the purification process. For the synthesis of this compound, the bromination of 2-chloro-3-fluorophenol appears to be the more promising strategy.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of 4-Bromo-2-chloro-3-fluorophenol. While specific experimental data for this polysubstituted phenol is not extensively available in public literature, this document extrapolates its chemical behavior based on established principles of organic chemistry, including the electronic and steric effects of its substituents (hydroxyl, bromo, chloro, and fluoro groups). This guide covers the molecule's predicted acidity, its susceptibility to electrophilic and nucleophilic aromatic substitution, and the reactivity of its phenolic hydroxyl group. Proposed experimental protocols for key transformations and predicted spectroscopic data are also presented to facilitate future research and application in fields such as medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The strategic placement of four different substituents on the benzene ring imparts a unique and complex reactivity profile. Understanding this profile is crucial for its effective utilization in synthetic organic chemistry. This guide aims to provide a detailed theoretical framework for the reactivity of this molecule.

Predicted Physicochemical and Spectroscopic Properties

Quantitative experimental data for this compound is scarce. However, we can estimate its properties based on data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₆H₃BrClFO | |

| Molecular Weight | 225.45 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar polysubstituted phenols. |

| pKa | Estimated to be in the range of 7-8 | The electron-withdrawing nature of the halogens will increase acidity compared to phenol (pKa ~10), but less so than nitrophenols.[1][2][3][4][5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | General solubility of phenols. |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts/Bands | Rationale |

| ¹H NMR | Aromatic protons: δ 7.0-7.5 ppm (likely two doublets or a complex multiplet). Phenolic proton: δ 5-8 ppm (broad singlet, exchangeable with D₂O). | The exact shifts of the two aromatic protons will be influenced by the complex interplay of the electronic effects of the four substituents.[6][7][8][9] |

| ¹³C NMR | Aromatic carbons: δ 110-160 ppm. Carbon bearing the hydroxyl group will be the most downfield. | Chemical shifts are influenced by the electronegativity and resonance effects of the attached substituents.[9] |

| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad, O-H stretch), ~1450-1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-O stretch), ~1000-1100 cm⁻¹ (C-F stretch), below 800 cm⁻¹ (C-Cl, C-Br stretches). | Characteristic vibrational frequencies for the functional groups present in the molecule.[7][8][9][10] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 224, 226, 228 (due to isotopes of Br and Cl). Fragmentation patterns would likely involve loss of CO, halogens, and H. | Isotopic distribution of bromine and chlorine will lead to a characteristic pattern for the molecular ion.[11][12] |

Analysis of Substituent Effects on Reactivity

The reactivity of the aromatic ring is governed by the interplay of the inductive and resonance effects of the four substituents.

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its +R (resonance) effect, which outweighs its -I (inductive) effect.[13][14][15]

-

Halogens (-F, -Cl, -Br): These are deactivating, ortho, para-directing groups. Their strong -I effect withdraws electron density from the ring, making it less reactive towards electrophiles. However, their +R effect, through lone pair donation, directs incoming electrophiles to the ortho and para positions.[16][17] The deactivating effect follows the order F > Cl > Br > I based on electronegativity, while the +R effect is often considered to be F > Cl > Br > I due to better orbital overlap for fluorine.

Overall Effect: The hydroxyl group is the dominant activating and directing group. However, the presence of three electron-withdrawing halogens significantly deactivates the ring compared to phenol.

Caption: Logical relationship of substituent effects on the reactivity of this compound.

Reactivity Profile

Acidity (pKa)

The phenolic proton's acidity is enhanced by the electron-withdrawing inductive effects of the three halogen atoms. These substituents stabilize the resulting phenoxide anion by dispersing the negative charge. Therefore, this compound is expected to be a stronger acid than phenol itself.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is the strongest activating group and will direct incoming electrophiles primarily to the positions ortho and para to it.

-

Position 6 (ortho to -OH): This position is sterically hindered by the adjacent chlorine atom.

-

Position 5 (para to -Cl, meta to -OH, -Br, -F): This is the most likely site for electrophilic attack. The hydroxyl group directs ortho and para, and while this position is meta to the -OH, the positions ortho to it (positions 2 and 6) are occupied or sterically hindered. The directing effects of the halogens also need to be considered. The fluorine at position 3 and the bromine at position 4 will also direct an incoming electrophile. The cumulative effect suggests that position 5 is the most electronically favorable and sterically accessible for many electrophilic substitutions.

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

Proposed Experimental Protocol for Bromination (as an example of EAS):

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

-

Allow the reaction to stir at low temperature for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (NAS)

The presence of electron-withdrawing halogen substituents, particularly ortho and para to a potential leaving group, can facilitate nucleophilic aromatic substitution. While the hydroxyl group is a poor leaving group, the halogen atoms could potentially be displaced under forcing conditions (high temperature and pressure) with strong nucleophiles. The chlorine at position 2 and the bromine at position 4 are activated by the other electron-withdrawing groups on the ring.[18][19][20]

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Phenol, 3-bromo- [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorophenol: Molecular Structure, Conformation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and characterization of 4-Bromo-2-chloro-3-fluorophenol. Given the limited direct experimental data on this specific multisubstituted phenol, this document leverages established principles of organic chemistry and extrapolates data from structurally similar compounds to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, analysis, and potential applications of this halogenated aromatic compound.

Molecular Structure and Properties

This compound is a polyhalogenated phenol with the molecular formula C₆H₃BrClFO. The strategic placement of bromine, chlorine, and fluorine atoms, in addition to the hydroxyl group on the benzene ring, imparts a unique electronic and steric environment. This substitution pattern is anticipated to significantly influence its chemical reactivity, metabolic stability, and biological activity, making it a molecule of interest in medicinal chemistry and materials science.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Weight | 225.45 g/mol | Based on atomic masses |

| Appearance | White to off-white crystalline solid | Analogy with other solid halogenated phenols |

| Melting Point | 75-85 °C | Extrapolation from related di- and tri-substituted halophenols |

| Boiling Point | > 250 °C | General trend for similar aromatic compounds |

| pKa | 6.5 - 7.5 | Inductive effect of electron-withdrawing halogens lowering the pKa of the phenolic proton |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, acetone) | Typical solubility profile for halogenated phenols |

Conformational Analysis

The conformation of this compound is largely defined by the orientation of the hydroxyl group relative to the adjacent substituents on the benzene ring. Intramolecular hydrogen bonding between the phenolic proton and the adjacent fluorine or chlorine atom is a key determinant of the most stable conformer.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be the preferred method for a detailed conformational analysis. Such studies would likely reveal two primary planar conformers, with the hydroxyl proton oriented either towards the fluorine atom or the chlorine atom. The relative energies of these conformers would depend on the strengths of the O-H···F and O-H···Cl intramolecular hydrogen bonds and any steric repulsions. The conformer with the O-H···F hydrogen bond is predicted to be of lower energy and thus more stable, due to the higher electronegativity of fluorine.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized starting from commercially available precursors. A multi-step synthesis would likely be required to achieve the specific substitution pattern. One potential pathway is outlined below.

Proposed Synthetic Workflow

The Untapped Potential of 4-Bromo-2-chloro-3-fluorophenol in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide explores the prospective applications of 4-Bromo-2-chloro-3-fluorophenol as a versatile building block in modern drug discovery. While direct research on this specific molecule is nascent, its unique substitution pattern presents a compelling scaffold for the development of novel therapeutics, particularly in oncology and inflammatory diseases. This document provides an in-depth analysis of its potential, drawing parallels from structurally related compounds and outlining detailed experimental protocols for its utilization.

Introduction: The Strategic Advantage of Multi-Halogenated Phenols

Phenolic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen atoms—specifically bromine, chlorine, and fluorine—provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The presence of multiple, distinct halogens on a phenol ring, as seen in this compound, offers a unique combination of electronic and steric properties that can be exploited for enhanced target affinity, selectivity, and metabolic stability.

Key Attributes Conferred by Halogenation:

-

Bromine: Often participates in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. It also increases lipophilicity, which can improve membrane permeability.[1][2]

-

Chlorine: A common substituent in many drugs, it can modulate the pKa of the phenolic hydroxyl group and influence metabolic pathways.

-

Fluorine: Known for its ability to block metabolic oxidation at adjacent positions and improve binding affinity through favorable electrostatic interactions.

The strategic placement of these three halogens on the phenol ring of this compound makes it a highly promising, yet underexplored, starting material for the synthesis of new chemical entities.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar halophenols, this compound is a prime candidate for derivatization to target several key areas of disease.

Protein Kinase Inhibition

Substituted phenols and anilines are foundational scaffolds for a multitude of protein kinase inhibitors.[3][4][5] The 4-bromo-2-chlorophenyl moiety, in particular, can be effectively utilized to probe the hydrophobic pockets of kinase active sites.

Hypothesized Structure-Activity Relationship (SAR):

Derivatives of this compound could be designed as potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors (Flt and KDR) and other tyrosine kinases. The halogen substituents can significantly influence inhibitory activity. For instance, in a series of substituted 4-anilinoquinazolines, small lipophilic groups like halogens at the 4'-position of the aniline ring were found to be favorable for potent VEGF receptor tyrosine kinase inhibition.[4][5]

The following table summarizes IC50 data for representative halophenol derivatives that act as protein tyrosine kinase (PTK) inhibitors. This data, while not directly for this compound derivatives, provides a strong rationale for its investigation in this area.

| Compound Class | Linker | Halogen Substitution | Target | IC50 (µM) |

| Benzophenone Halophenol | Carbonyl | 4-Chloro | PTK | 6.97[3] |

| Benzophenone Halophenol | Carbonyl | 3-Chloro | PTK | 12.9[3] |

| Diphenylmethane Halophenol | Methylene | 4-Chloro | PTK | 9.8[3] |

| Substituted 4-anilinoquinazoline | Aniline | 4'-Bromo | KDR | < 0.002[4][5] |

| Substituted 4-anilinoquinazoline | Aniline | 4'-Chloro | KDR | 0.004[4][5] |

Table 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibitory Activities of Structurally Related Halogenated Compounds.

Endothelin Receptor Antagonism

The 4-bromophenyl group is a key pharmacophore in the dual endothelin receptor antagonist, Macitentan.[6][7] This highlights the potential of this compound as a starting point for the development of novel modulators of G-protein coupled receptors (GPCRs).

Synthetic Utility and Experimental Protocols

This compound serves as a versatile intermediate for a variety of chemical transformations, enabling the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom at the 4-position of this compound is an ideal handle for coupling with a wide range of boronic acids or esters.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent and Base: Add a deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or THF) and an aqueous solution of a base (e.g., 2M K₂CO₃).

-

Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][9][10]

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound could potentially inhibit the VEGF signaling pathway, which is crucial for angiogenesis in tumors.

Caption: Potential inhibition of the VEGF signaling pathway by a this compound derivative.

Experimental Workflow for Derivative Synthesis

The following diagram illustrates a typical workflow for the synthesis and initial screening of a library of compounds derived from this compound.

Caption: A generalized workflow for the synthesis and screening of a chemical library based on the this compound scaffold.

Conclusion

This compound represents a promising and currently underutilized scaffold in medicinal chemistry. Its unique halogenation pattern provides a solid foundation for the rational design of novel inhibitors for various therapeutic targets, with a particularly strong potential in the development of protein kinase inhibitors. The synthetic tractability of this molecule, especially through robust cross-coupling methodologies, allows for the rapid generation of diverse chemical libraries for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted and could pave the way for the discovery of next-generation therapeutics.

References

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. scribd.com [scribd.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorophenol for Researchers and Drug Development Professionals

Introduction

4-Bromo-2-chloro-3-fluorophenol is a halogenated aromatic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a phenol ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthetic protocol, and analytical characterization methods.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered in purities of 95% or higher.

Table 1: Commercial Availability and Representative Suppliers

| Supplier Type | Representative Suppliers | Available Quantities | Purity | CAS Number |

| Laboratory/Research | SHANGHAI ZZBIO CO., LTD. | 250mg and larger | ≥ 95% | 1233026-52-2 |

| Building Block Specialists | AChemBlock | Custom | ≥ 96% | 1360745-16-9 (Isomer) |

| General Chemical Suppliers | Sigma-Aldrich, Thermo Fisher Scientific | Gram to Kilogram | Varies | 1233026-52-2 |

Note: The CAS number for the isomeric 4-Bromo-3-chloro-2-fluorophenol is provided for reference.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The following table summarizes key properties, with some data derived from closely related analogs due to limited public information on the specific target molecule.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-2-chlorophenol | 4-Bromo-3-fluorophenol |

| Molecular Formula | C₆H₃BrClFO | C₆H₄BrClO | C₆H₄BrFO |

| Molecular Weight | 225.44 g/mol [1] | 207.45 g/mol [2][3] | 191.00 g/mol [4] |

| Appearance | White to off-white solid (expected) | White crystals[5] | White to light yellow/orange powder/crystal[4] |

| Melting Point | Not specified | 47-49 °C[3][5] | 71-73 °C[4] |

| Boiling Point | Not specified | 232-235 °C[3][5] | Not specified |

| Solubility | Partially miscible in water (expected) | Partly miscible in water[5] | Soluble in methanol[4] |

Synthesis and Analysis Workflow

The synthesis of this compound can be conceptually approached through the electrophilic bromination of a suitable precursor, followed by purification and rigorous analytical characterization to confirm its identity and purity.

Caption: A logical workflow for the synthesis and analysis of this compound.

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on the general principles of electrophilic aromatic substitution on phenols.

Materials:

-

2-Chloro-3-fluorophenol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-fluorophenol in a suitable solvent like dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Bromination: Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) to the cooled and stirred solution. The addition should be dropwise to control the reaction temperature and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to consume any unreacted bromine. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants characteristic of their positions on the substituted benzene ring. The phenolic proton will appear as a broad singlet. |

| ¹³C NMR | The spectrum should display six distinct signals corresponding to the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached substituents (OH, F, Cl, Br). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (225.44 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Characteristic C-H and C=C stretching and bending vibrations of the aromatic ring will be observed in the fingerprint region. |

Purity Assessment

The purity of the final product can be quantitatively determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[6]

Conclusion

This compound is a readily accessible chemical intermediate with significant potential in the development of novel molecules for the pharmaceutical and agrochemical industries. This guide provides essential technical information for researchers and scientists working with this compound, including its commercial availability, physicochemical properties, a representative synthetic approach, and methods for its analytical characterization. The provided workflow and protocols offer a solid foundation for the successful synthesis and application of this compound in various research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, natural products, and advanced materials.

4-Bromo-2-chloro-3-fluorophenol is a versatile building block in medicinal chemistry. The presence of multiple, distinct halogen substituents provides opportunities for selective functionalization, allowing for the strategic construction of complex molecular architectures. The fluorine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates by modulating factors such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the Suzuki coupling reaction of this compound, with a focus on its application in drug discovery and development.

Reactivity and Regioselectivity

The Suzuki coupling of this compound with an arylboronic acid is expected to proceed with high regioselectivity. The reactivity of halogens in the oxidative addition step of the Suzuki coupling catalytic cycle generally follows the order: I > Br > Cl > F.[1] Consequently, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This inherent difference in reactivity allows for the selective formation of a C-C bond at the 4-position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki Coupling

This protocol describes a typical setup for the Suzuki coupling reaction of this compound with an arylboronic acid using a palladium catalyst and a phosphine ligand.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

-

Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)

-

1,4-Dioxane/Water (4:1 to 10:1 v/v), degassed

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 equiv.), and a suitable ligand like SPhos (0.04 equiv.).[2]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the Suzuki coupling reaction, often leading to higher yields in shorter reaction times.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vessel.

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like sodium carbonate (2.0 equiv.).

-

Add a suitable degassed solvent, for example, a mixture of toluene, ethanol, and water.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of aryl halides with structural similarities to this compound. This data can serve as a guide for optimizing the reaction conditions for the target substrate.

Table 1: Suzuki Coupling of 2-Bromo-4-chlorophenol Derivatives [2]

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 81 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 18 | 75 |

| 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 85 |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 92 |

Table 2: Suzuki Coupling of Various Polychlorinated Aryl Bromides [3]

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-2,4-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 88 |

| 1-Bromo-3,5-dichlorobenzene | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 91 |

| 1-Bromo-2,3-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 75 |

| 1-Bromo-2,5-dichlorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 80 | 24 | 85 |

Applications in Drug Discovery

The biaryl scaffold is a privileged structure in medicinal chemistry, and the introduction of fluoro and chloro substituents can significantly enhance the therapeutic potential of drug candidates.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups, increase lipophilicity (in the case of multiple fluorine atoms), and enhance metabolic stability by blocking sites of oxidative metabolism.[4] Chlorine atoms also increase lipophilicity and can participate in halogen bonding, which can contribute to target binding affinity.[5]

-

Enhanced Biological Activity: The unique electronic properties of the C-F and C-Cl bonds can lead to improved interactions with biological targets. For instance, fluorinated biphenyls have been incorporated into inhibitors of enzymes like cytochrome P450-17 (CYP17) for the treatment of prostate cancer.[6]

-

Improved Pharmacokinetics: The strategic placement of fluorine and chlorine can prevent unwanted metabolism, leading to a longer half-life and improved oral bioavailability of drug candidates.[6]

Derivatives of 2-chloro-3-fluoro-4-hydroxybiphenyl, the products of the Suzuki coupling of this compound, are of interest for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases. The phenolic hydroxyl group provides a handle for further derivatization to optimize potency and pharmacokinetic properties. For example, novel fluorinated biphenyl compounds have shown promising antibacterial activity against resistant strains.[4]

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A general experimental workflow for Suzuki coupling reactions.

References

- 1. Applications of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful method has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs.[1] The substrate, 4-Bromo-2-chloro-3-fluorophenol, presents a unique synthetic challenge due to its polysubstituted and electron-deficient nature. The presence of multiple halogen atoms (Br, Cl) with different reactivities allows for potential regioselective amination.

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. The protocol is designed as a starting point for optimization, which may be necessary for specific amine coupling partners.

Principle of the Reaction

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[1][4] The general order of reactivity for this step is Ar-I > Ar-Br > Ar-Cl.[5][6] For this compound, the C-Br bond is expected to be more reactive than the C-Cl bond, allowing for selective amination at the C-4 position.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[1][7]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst to continue the cycle.[1][4][5]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[3][7]

Key Reaction Components

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the following components:

-

Palladium Precatalyst: A source of palladium is essential. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[5][8]

-

Phosphine Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. A wide variety of ligands have been developed, with bulky, electron-rich biaryl phosphines like XPhos, SPhos, and RuPhos being particularly effective for challenging substrates.[1][5]

-

Base: A base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][9] The choice of base can be critical and may need to be optimized depending on the specific substrates and the presence of base-sensitive functional groups.[9]

-

Solvent: Anhydrous, deoxygenated solvents are crucial for this reaction. Toluene, dioxane, and THF are commonly used.[5][10]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides. These conditions can serve as a starting point for the amination of this compound.

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) |

| 1 | Primary Aliphatic | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 |

| 2 | Secondary Aliphatic | Pd(OAc)₂ (2-5) | RuPhos (4-10) | Cs₂CO₃ (1.5-2.0) | Dioxane | 100-120 | 18-36 |

| 3 | Primary Aryl | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (1.5-2.0) | Toluene | 90-110 | 12-24 |

| 4 | Secondary Aryl | Pd(OAc)₂ (2-5) | BrettPhos (4-10) | NaOtBu (1.2-1.5) | Dioxane | 100-120 | 18-36 |

Note: This table is a compilation of representative data and should be used as a guideline for reaction optimization.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos or SPhos)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).

-

Addition of Reagents: Add the base (e.g., 1.4 equiv. of NaOtBu) to the flask.

-

Addition of Amine and Solvent: Add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.[1][6]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-chloro-3-fluorophenol derivative.[1][8]

General Considerations:

-

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[11]

-

All glassware should be oven-dried and cooled under an inert atmosphere before use.

-

Solvents and liquid reagents should be anhydrous and deoxygenated.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Williamson Ether Synthesis of 4-Bromo-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-bromo-2-chloro-3-fluoro-1-ethoxybenzene and related ethers via the Williamson ether synthesis, utilizing 4-Bromo-2-chloro-3-fluorophenol as the starting material. This procedure is particularly relevant for the development of novel pharmaceutical compounds, as the introduction of an ethoxy group to this polyhalogenated phenol can significantly modify its lipophilicity, metabolic stability, and target-binding interactions.

Introduction

The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (alkoxide) on a primary alkyl halide.[1][2][3] Phenols are particularly well-suited for this reaction due to the increased acidity of the hydroxyl proton, which facilitates the formation of the corresponding phenoxide nucleophile.[4]

The subject of this protocol, this compound (CAS No. 1233026-52-2), is a valuable building block in medicinal chemistry.[5] Its electron-deficient aromatic ring, a result of the three halogen substituents, increases the acidity of the phenolic proton, allowing for facile deprotonation under relatively mild basic conditions. This enhanced acidity can lead to high yields and clean reactions when appropriate conditions are employed.[6]

This document outlines a detailed protocol for the ethylation of this compound using ethyl iodide. It also provides representative data and troubleshooting guidelines to assist researchers in successfully applying this methodology.

Data Presentation

The following table summarizes the key quantitative data for a representative Williamson ether synthesis of this compound with ethyl iodide.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq (2.25 g, 10 mmol) |

| Ethyl Iodide | 1.2 eq (1.87 g, 12 mmol) |

| Potassium Carbonate (K₂CO₃) | 2.0 eq (2.76 g, 20 mmol) |

| Solvent | |

| N,N-Dimethylformamide (DMF) | 50 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Product | |

| Product Name | 4-Bromo-2-chloro-1-ethoxy-3-fluorobenzene |

| Molecular Formula | C₈H₇BrClFO |

| Molecular Weight | 253.49 g/mol |

| Yield and Purity | |

| Theoretical Yield | 2.53 g |

| Typical Experimental Yield | 85-95% |

| Purity (by GC-MS) | >98% |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Williamson ether synthesis of this compound.

Materials:

-

Ethyl iodide

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.25 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. To this suspension, add ethyl iodide (0.96 mL, 1.87 g, 12 mmol) dropwise using a syringe.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C in a pre-heated oil bath. Maintain stirring at this temperature for 4 hours.

-

Work-up: After 4 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

-